molecular formula C10H11BrN2 B15237657 (3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile

(3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile

Cat. No.: B15237657
M. Wt: 239.11 g/mol
InChI Key: DVJONMPCJZXSKF-VIFPVBQESA-N
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Description

“(3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile” is a chiral nitrile-containing compound featuring a stereospecific amino group at the 3S position and a substituted aromatic ring. The molecule’s structure includes a 2-bromo-3-methylphenyl group, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry and catalysis due to its stereochemical rigidity and functional group diversity.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromo-3-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11BrN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

DVJONMPCJZXSKF-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CC#N)N)Br

Canonical SMILES

CC1=C(C(=CC=C1)C(CC#N)N)Br

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is a chiral organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a nitrile group, has garnered attention for its possible interactions with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is C10H12BrNC_{10}H_{12}BrN, with a molecular weight of approximately 232.12 g/mol. The structural features that contribute to its biological activity include:

  • Amino Group : Often implicated in hydrogen bonding and enzyme interactions.
  • Bromo Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Nitrile Group : Can participate in various chemical reactions and influence the compound's reactivity.

Biological Activity Overview

Preliminary studies suggest that (3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile exhibits several biological activities:

  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Similar compounds have shown the ability to inhibit tumor necrosis factor (TNF), indicating a possible role in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can modulate neuroinflammation pathways, which may be beneficial in neurodegenerative diseases.

The biological effects of (3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile are hypothesized to arise from its interactions with specific molecular targets, including:

  • Enzymes : The amino group may facilitate binding to active sites of enzymes involved in inflammatory pathways.
  • Receptors : The bromo-substituted phenyl ring could enhance the compound's affinity for receptors involved in pain and inflammation signaling.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of TNF production
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of NLRP3 inflammasome activity

Case Studies

  • Anti-inflammatory Studies : In vitro studies have demonstrated that (3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can reduce levels of inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis.
  • Cancer Research : A study investigating the compound's effects on breast cancer cell lines showed significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the modulation of apoptosis-related proteins, indicating a pathway for therapeutic development.
  • Neuroprotection : Research on neuroinflammation models indicated that the compound could reduce microglial activation and subsequent neuronal damage, highlighting its potential role in treating neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous derivatives. Key differences arise from halogen substitution patterns, aromatic ring modifications, and stereochemistry. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Features
(3S)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile 2-Bromo, 3-methyl C₁₀H₁₁BrN₂ 253.12 Bromine (electron-withdrawing), methyl (steric bulk), S-configuration.
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 4-Chloro, 2-fluoro C₉H₈ClFN₂ 222.63 Dual halogenation (Cl, F); smaller substituents may reduce steric hindrance.
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile 5-Bromo, 2-chloro C₉H₈BrClN₂ 291.53 Bromine and chlorine at meta/para positions; increased molecular weight.

Electronic and Steric Effects

  • Target Compound : The 2-bromo-3-methylphenyl group creates a sterically crowded environment due to the methyl group at the 3-position. Bromine’s electron-withdrawing nature may polarize the aromatic ring, affecting nucleophilic/electrophilic reactivity.
  • 4-Chloro-2-fluoro Derivative : Fluorine’s strong electronegativity and chlorine’s moderate electron withdrawal create a polarized aromatic system. The absence of bulky substituents may enhance substrate accessibility in reactions.

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